n-(4-Chloro-1,3-dimethyl-1h-pyrazol-5-yl)methanesulfonamide
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Overview
Description
N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at the 4-position, two methyl groups at the 1 and 3 positions, and a methanesulfonamide group at the 5-position. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) and a base such as sodium hydroxide (NaOH) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloro group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate binding . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A related pyrazole derivative with different substituents.
Hydrazine-coupled pyrazoles: Compounds with hydrazine groups attached to the pyrazole ring, known for their antileishmanial and antimalarial activities.
Uniqueness
N-(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and methanesulfonamide groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10ClN3O2S |
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Molecular Weight |
223.68 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10ClN3O2S/c1-4-5(7)6(10(2)8-4)9-13(3,11)12/h9H,1-3H3 |
InChI Key |
SGMMFTDQKZCHCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)NS(=O)(=O)C)C |
Origin of Product |
United States |
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